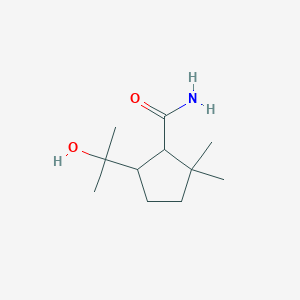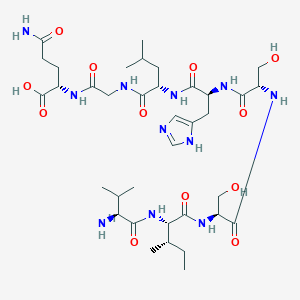
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxypropan-2-yl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Hydroxypropan-2-yl Group: This step can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with the cyclopentane ring to introduce the hydroxypropan-2-yl group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group and the carboxamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Hydroxypropan-2-yl)-2-methylcyclopentane-1-carboxamide
- 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclohexane-1-carboxamide
Uniqueness
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which can influence its chemical reactivity and biological activity. The presence of both the hydroxypropan-2-yl group and the carboxamide group provides a versatile platform for further functionalization and application in various fields.
Propriétés
Numéro CAS |
143560-42-3 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
5-(2-hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-5-7(11(3,4)14)8(10)9(12)13/h7-8,14H,5-6H2,1-4H3,(H2,12,13) |
Clé InChI |
OYSUHJIGFBDZMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1C(=O)N)C(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)

![4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12549385.png)
![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)

![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)

![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
